1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane
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Overview
Description
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound featuring a unique azabicyclo structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of suitable precursors under visible light irradiation . This reaction can be catalyzed using photocatalysts such as Ir(dFCF3ppy)2(dtbbpy)PF6 in solvents like acetone .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxymethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the substituents on the azabicyclo scaffold .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: A related compound with similar structural features but lacking the azabicyclo moiety.
Bicyclo[1.1.1]pentane: Another bicyclic compound used as a bioisostere for benzene rings.
Bicyclo[3.1.1]heptane: A larger bicyclic structure with different spatial properties.
Uniqueness: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane stands out due to its unique azabicyclo structure, which imparts distinct chemical and biological properties. Its rigid framework and potential for diverse functionalization make it a valuable scaffold in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H13NO/c1-9-5-7-2-6(3-7)4-8-7/h6,8H,2-5H2,1H3 |
InChI Key |
ZLSZUYBJTWUGCZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)CN2 |
Origin of Product |
United States |
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